An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.
See also: Medetomidine (has active moiety) ... View More ...
Medetomidine hydrochloride
CAS No.: 86347-15-1
Cat. No.: VC21339032
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 86347-15-1 |
---|---|
Molecular Formula | C13H17ClN2 |
Molecular Weight | 236.74 g/mol |
IUPAC Name | 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride |
Standard InChI | InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H |
Standard InChI Key | VPNGEIHDPSLNMU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Appearance | White Solid |
Melting Point | 176-179°C |
Chemical Identity and Structural Characteristics
Medetomidine hydrochloride (CAS: 86347-15-1) is an imidazole derivative with the molecular formula C13H17ClN2 and a molecular weight of 236.74 . Chemically, it is identified as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole hydrochloride . The compound exists as a white to off-white solid with a melting point of 164-166°C .
The structural characteristics of medetomidine hydrochloride include:
Property | Description |
---|---|
Molecular Formula | C13H17ClN2 |
Molecular Weight | 236.74 |
Physical Form | Solid |
Color | White to Off-White |
Melting Point | 164-166°C |
Solubility | Slightly soluble in acetonitrile, methanol, and water |
FDA UNII | BH210P244U |
InChIKey | VPNGEIHDPSLNMU-UHFFFAOYSA-N |
The compound comprises a racemic mixture of two optical enantiomers: dexmedetomidine and levomedetomidine, with dexmedetomidine being the pharmacologically active enantiomer responsible for the therapeutic effects . Structurally, it features a 4-substituted imidazole ring connected to a 2,3-dimethylphenyl group through an ethyl bridge .
Pharmacological Properties
Receptor Binding Profile
Medetomidine hydrochloride demonstrates exceptional selectivity for alpha-2 adrenoreceptors (α2-ARs), with a Ki value of 1.08 nM for α2-receptors compared to 1750 nM for α1-receptors . This translates to a selectivity ratio of 1620:1 (α2:α1), which is significantly higher than other comparable agents such as detomidine (260:1) and xylazine (160:1) .
The α2-adrenoreceptors exist in three isoforms: α2A, α2B, and α2C, with distinct distribution patterns throughout the central and peripheral nervous systems . The α2A and α2C subtypes are predominantly located in the central nervous system and are responsible for the sedative, analgesic, and sympatholytic effects, while α2B receptors are mainly found in vascular smooth muscle and mediate vasopressor effects .
Mechanism of Action
Medetomidine hydrochloride acts as a full agonist at α2-adrenoreceptors, particularly through the active enantiomer dexmedetomidine . Upon binding to these receptors in the central nervous system, it initiates a cascade of intracellular events that culminates in:
-
Decreased release and turnover of noradrenaline in the central nervous system
-
Inhibition of adenylyl cyclase activity, reducing cyclic AMP production
-
Hyperpolarization of neurons through enhanced potassium conductance
-
Suppression of calcium influx into nerve terminals
These molecular changes manifest clinically as sedation, analgesia, muscle relaxation, and sympatholytic effects . In the peripheral vasculature, medetomidine causes vasoconstriction by stimulating post-synaptic α2-adrenergic receptors, resulting in transient hypertension that typically normalizes within 1-2 hours .
Crystal structures of dexmedetomidine complexed with α2A-AR (PDB ID: 7EJA) and α2B-AR (PDB ID: 6K41 and 6K42) reveal that binding occurs at the orthosteric site, primarily through π–π and hydrophobic interactions with adjacent phenylalanine and tyrosine residues, as well as hydrogen bonding with key aspartate residues .
Pharmacokinetics
Absorption and Distribution
After intramuscular injection, medetomidine hydrochloride is rapidly and almost completely absorbed from the injection site, with a pharmacokinetic profile similar to intravenous administration . Maximum plasma concentrations are typically reached within 15-20 minutes of administration .
The volume of distribution varies considerably among species, indicating extensive tissue distribution. Table 1 summarizes the pharmacokinetic parameters across different species.
Table 1. Pharmacokinetic Parameters of Medetomidine in Selected Species
Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Half-life (hr) |
---|---|---|---|
Dog | 2.8 | 27.5 | 0.97 |
Cat | 3.6 | 33.4 | 1.5 |
Rat | 8.2 | 88.5 | 1.09 |
Metabolism and Elimination
Medetomidine hydrochloride undergoes extensive hepatic metabolism, primarily through oxidation in the liver, with some methylation occurring in the kidneys . In humans, dexmedetomidine (the active enantiomer) is cleared at a rate of 30-53 L/h with a terminal half-life of 2-2.5 hours .
The metabolic pathways include:
-
Direct hydroxylation via cytochrome P450 enzymes, particularly CYP2A6
-
Glucuronidation through UDP-glucuronosyltransferases (UGTs), including UGT1A4 and UGT2B10
-
Formation of N-glucuronides and O-glucuronides as major circulating metabolites
Elimination occurs predominantly through the renal route, with approximately 95% of metabolites excreted in urine . In dogs, the estimated plasma half-life is approximately 1.2 hours, while in cats, it is about 1.5 hours .
Clinical Applications
Veterinary Medicine
Medetomidine hydrochloride has gained widespread acceptance in veterinary medicine due to its reliable sedative, anxiolytic, and analgesic properties. It is FDA-approved for use in various animal species, including cats, dogs (12 weeks of age and older), sheep, and various wildlife species .
In zoo and wildlife medicine, medetomidine is frequently used for sedation and immobilization, often in combination with other agents such as acepromazine, ketamine, and etorphine . Its synergistic effects with ketamine and opioids like fentanyl provide enhanced anesthesia while reducing the required amount of volatile anesthetics .
A survey of veterinary practitioners in Quebec revealed that the sedation quality obtained with medetomidine was rated as "good" by 44.2% of respondents and "excellent" by 36%, while the analgesic effect was rated as "good" by 46.5% and "average" by 32.7% of respondents . The preferred route of administration was intramuscular injection.
Human Medicine
In 1999, the FDA approved medetomidine hydrochloride for human use, specifically for the sedation of intubated and mechanically ventilated intensive care unit (ICU) patients . Its applications in humans include:
-
Sedation in ICU settings
-
Pain management
-
Procedural sedation for non-intubated patients before and during surgery
Other Applications
Beyond its medical applications, medetomidine hydrochloride has been utilized as an antifouling agent in marine coatings, demonstrating its versatility beyond the clinical setting .
Synthesis and Manufacturing
The reaction scheme is summarized as follows:
-
Formation of a Grignard reagent from 2,3-dimethylbromobenzene
-
Reaction with appropriate aldehydes or ketones to form tertiary alcohol intermediates
-
Dehydration of the tertiary alcohol
-
Hydrogenation to yield medetomidine
-
Conversion to the hydrochloride salt
Since its initial synthesis, alternative synthetic routes have been developed to improve efficiency, yield, and purity .
Comparison with Similar Alpha-2 Agonists
Table 2. Comparison of Alpha-2 Adrenoreceptor Selectivity
Compound | Alpha-2:Alpha-1 Selectivity Ratio |
---|---|
Medetomidine | 1620:1 |
Detomidine | 260:1 |
Xylazine | 160:1 |
This exceptional selectivity contributes to medetomidine's more predictable pharmacological profile and potentially reduced incidence of alpha-1 mediated side effects compared to less selective agents .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume